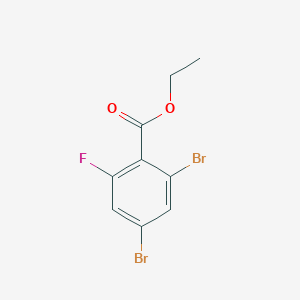

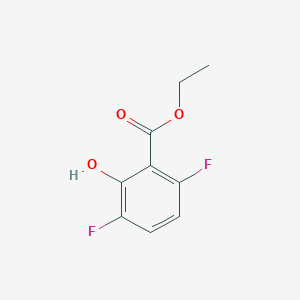

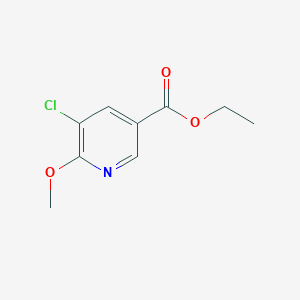

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

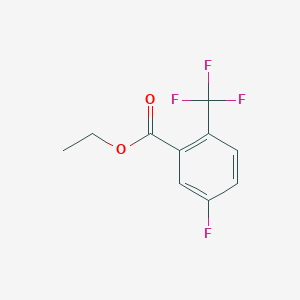

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biaryls

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes .

Suzuki-Miyaura Cross-Coupling Reactions

This compound also finds application in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.

Synthesis of Fluorinated Pyridines

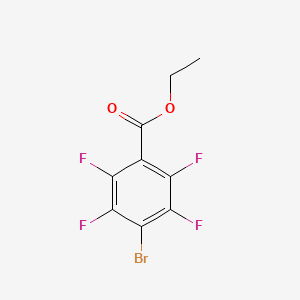

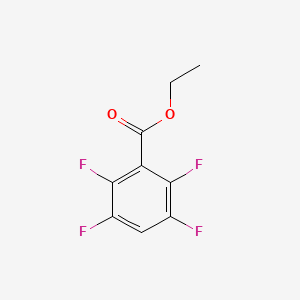

The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Pharmacologically Promising Compounds

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has found application as substrates for the design of pharmacologically promising compounds, including analogs of the alkaloid cephalotaxine .

Synthesis of Poly-functionalized Quinolines

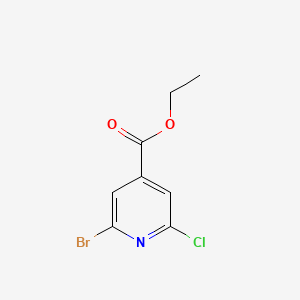

As a versatile and attractive building block, a synthetic application of the poly-functionalized quinoline in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Synthesis of F18 Substituted Pyridines

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, can also involve Ethyl 5-chloro-2-methoxypyridine-4-carboxylate .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-chloro-2-methoxypyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMRHKPWASJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.